One reported synthesis route for N-(4-Bromo-2-cyanophenyl)acetamide involves the use of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) as a starting material. [] NO-1886 undergoes hydrolysis, likely under basic conditions, to yield N-(4-bromo-2-cyanophenyl)acetamide as a major metabolite (M-2). [] This suggests the acetamide moiety remains intact during hydrolysis, with cleavage occurring at the phosphonate ester.
The bromine substituent could potentially undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse aryl or alkyl groups, respectively. [] The cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.
The primary application of N-(4-Bromo-2-cyanophenyl)acetamide, as evidenced by the provided abstracts, is its role as a metabolite of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886), an antilipidemic agent. [] Following oral administration of NO-1886 to rats, N-(4-Bromo-2-cyanophenyl)acetamide was identified as a major metabolite (M-2) found in both urine and feces. []
While N-(4-Bromo-2-cyanophenyl)acetamide itself showed lower potency compared to NO-1886 in reducing plasma triglyceride levels in hypertriglyceridemic rats, its presence provides valuable information about the metabolic fate of NO-1886 in vivo. [] This information is crucial for understanding the pharmacokinetic profile and potential long-term effects of NO-1886.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: